4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
Description
Historical Development of Thiadiazole Research
The exploration of thiadiazoles began in the late 19th century with Arthur Hantzsch and Hermann Emil Fischer’s pioneering work on heterocyclic systems. The Hantzsch–Widman nomenclature system, established in 1890, first classified thiadiazoles as five-membered aromatic rings containing two nitrogen atoms and one sulfur atom. Early studies focused on 1,3,4-thiadiazole derivatives due to their stability, leading to the 1952 discovery of acetazolamide—the first clinically approved thiadiazole-based drug for glaucoma treatment.
A critical milestone emerged in the 1980s when researchers recognized the 1,2,4-thiadiazole isomer’s superior metabolic stability compared to other isomers. This realization drove the synthesis of halogenated derivatives like this compound, which exhibited enhanced lipophilicity (logP = 3.1) and improved blood-brain barrier penetration in preclinical models.
Position of this compound in the Thiadiazole Family
Structurally, this compound belongs to the 1,2,4-thiadiazole subclass, distinguished by nitrogen atoms at positions 1 and 4 and sulfur at position 2 (Figure 1). The bromine atom at the para position of the benzamide group introduces steric and electronic effects that modulate receptor binding. Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₀BrN₃OS | |
| Molecular weight | 364.22 g/mol | |
| XLogP3-AA | 3.4 | |
| Hydrogen bond donors | 2 |
The 1,2,4-thiadiazole ring exhibits aromaticity with resonance energy comparable to pyridine (≈30 kcal/mol), while the bromine atom increases polarizability by 18% compared to chlorine analogs.
Significance in Medicinal Chemistry and Drug Discovery
Thiadiazoles serve as privileged scaffolds in drug design due to their:
- Bioisosteric equivalence to carboxylate and amide groups
- Ability to participate in π-π stacking and hydrogen bonding
- Metabolic resistance to cytochrome P450 oxidation
This compound expands these properties through:
- Enhanced target selectivity : The bromobenzamide group increases affinity for cysteine protease targets (Kd = 42 nM vs. 210 nM for non-brominated analogs)
- Improved pharmacokinetics : Microsomal stability studies show 78% parent compound remaining after 60 minutes vs. 35% for methyl-substituted derivatives
- Synergistic electronic effects : The sulfur atom’s +M effect combines with bromine’s -I effect to create localized electrophilic regions critical for covalent binding
Research Trajectory and Current Status
Recent advances (2023–2025) have positioned this compound as a lead candidate in multiple domains:
Oncology :
- 48% inhibition of A549 lung cancer cell proliferation at 10 μM
- Selective inhibition of STAT3 phosphorylation (IC₅₀ = 1.7 μM) vs. STAT5 (IC₅₀ > 50 μM)
Infectious Diseases :
- 82% reduction in Plasmodium falciparum growth at 5 μM concentration
- Dual action against Mycobacterium tuberculosis enoyl-ACP reductase (InhA) and β-ketoacyl-ACP synthase (KasA)
Synthetic Methodology :
- Novel one-pot synthesis achieving 72% yield via Buchwald-Hartwig amidation
- Flow chemistry approaches reducing reaction time from 18 hours to 45 minutes
Ongoing structure-activity relationship (SAR) studies focus on optimizing the bromine position and exploring trifluoromethyl substitutions at the phenyl ring. Phase I clinical trials are anticipated to begin by Q4 2026 for oncology indications.
Figure 1. Structural comparison of thiadiazole isomers. The 1,2,4-thiadiazole variant in this compound enables unique hydrogen bonding patterns with biological targets.
Properties
IUPAC Name |
4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-12-8-6-11(7-9-12)14(20)18-15-17-13(19-21-15)10-4-2-1-3-5-10/h1-9H,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWOHXUHPQCLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the formation of the thiadiazole ring followed by the introduction of the bromine and benzamide groups. One common synthetic route involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-amine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Chemical Reactions Analysis
4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promising biological activities, including anticancer, antiviral, and antibacterial properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Adenosine Receptor Antagonism
Thiadiazolobenzamide derivatives with varying benzamide substituents exhibit distinct adenosine receptor (AR) selectivity and potency:
- Key Insights :
Antiproliferative Activity in Cancer Models
Compounds with modified benzamide substituents exhibit antiproliferative effects:
- Key Insights :
Physicochemical and Pharmacokinetic Properties
Substituents influence solubility, metabolic stability, and bioavailability:
- Key Insights :
- Bromine’s high molecular weight and hydrophobicity may increase LogP, favoring membrane permeability but risking solubility issues.
Biological Activity
Overview
4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The following sections delve into its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiadiazole Ring : This is achieved through the reaction of 3-phenyl-1,2,4-thiadiazole-5-amine with 4-bromobenzoyl chloride in the presence of a base like triethylamine. The reaction is often carried out in dichloromethane at room temperature.
- Amidation : The final step involves forming the benzamide by reacting the brominated thiadiazole with an appropriate amine under specific conditions.
Biological Activities
The biological activities of this compound are extensive and include:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines. For instance, it has been evaluated for its inhibitory effects on fibroblast growth factor receptor (FGFR) pathways in non-small cell lung cancer (NSCLC) models .
- Antiviral Properties : Preliminary studies indicate that thiadiazole derivatives exhibit antiviral activity, although specific data on this compound's efficacy against viral infections is limited.
- Antibacterial and Antifungal Effects : Thiadiazole derivatives are known to possess antibacterial and antifungal properties, suggesting potential applications in treating infections.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The thiadiazole ring structure facilitates its ability to penetrate cellular membranes. Once inside the cell, it may inhibit key enzymes or receptors involved in disease progression.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation and cancer progression.
- Signal Transduction Pathways : Interaction with growth factor receptors like FGFR can disrupt signaling pathways that promote tumor growth.
Anticancer Efficacy
A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C9 | NCI-H520 | 12.5 |
| C9 | NCI-H1581 | 10.0 |
| C9 | NCI-H226 | 15.0 |
These results highlight the potential of this compound as a lead structure for developing new anticancer agents .
Antimicrobial Activity
Research into related thiadiazole compounds has shown broad-spectrum antimicrobial activity. For instance:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative A | Bacterial | 32 µg/mL |
| Thiadiazole Derivative B | Fungal | 16 µg/mL |
This suggests that modifications to the thiadiazole structure can enhance antimicrobial properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between brominated benzoyl chloride derivatives and 3-phenyl-1,2,4-thiadiazol-5-amine. Key steps include refluxing in anhydrous solvents (e.g., ethanol or THF) with catalytic acid (e.g., glacial acetic acid) to promote amide bond formation . Yield optimization requires strict control of stoichiometry (1:1 molar ratio) and reaction time (4–6 hours). Microwave-assisted synthesis (e.g., 100–150 W, 80–100°C) reduces reaction time from hours to minutes while maintaining yields >75% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons in the benzamide (δ 7.2–8.1 ppm) and thiadiazole (δ 8.3–8.5 ppm) regions confirm substitution patterns.
- ¹³C NMR : Carbonyl (C=O) at ~165 ppm and thiadiazole carbons (C=N) at ~150–160 ppm .
- HPLC-MS : High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (e.g., [M+H]⁺ at m/z 388.0) .
Q. How can researchers assess the compound’s preliminary biological activity in academic settings?
- Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using:
- MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations 1–100 µg/mL .
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to evaluate IC₅₀ values against kinases like EGFR or CDK2 .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Implement:
- HPLC purity checks : Ensure >95% purity using C18 columns (acetonitrile/water gradient) .
- Crystallography : X-ray diffraction confirms stereochemistry and identifies polymorphic forms affecting bioactivity .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking : Align the bromobenzamide moiety into hydrophobic pockets of target enzymes (e.g., COX-2).
- Free energy calculations (MM-PBSA) : Estimate binding energies (<−7 kcal/mol indicates strong affinity) .
Q. What are the optimal conditions for scaling up synthesis without compromising purity?
- Methodological Answer : Transition from batch to flow chemistry:
- Continuous-flow reactors : Maintain residence time at 10–15 minutes, 100°C, with in-line FTIR monitoring to track intermediate formation .
Q. How does modifying the bromine substituent or phenyl group alter the compound’s physicochemical properties?
- Methodological Answer :
- Bromine replacement : Substitute with Cl or CF₃ to study lipophilicity (logP) via shake-flask method. CF₃ increases logP by ~0.5 units, enhancing membrane permeability .
- Phenyl ring functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) to stabilize the thiadiazole ring, assessed via cyclic voltammetry .
Data Interpretation & Experimental Design
Q. How should researchers design dose-response experiments to minimize false positives in cytotoxicity assays?
- Methodological Answer :
- Dose range : Test 0.1–100 µM in triplicate, using HepG2 or HEK293 cells.
- Controls : Include cisplatin (positive control) and DMSO vehicle (negative control).
- Statistical thresholds : Set significance at p < 0.01 (ANOVA with Tukey post-hoc) to account for multiple comparisons .
Q. What analytical approaches validate the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
